2-Cyclobutyl-2,2-difluoroacetic acid
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Overview
Description
2-Cyclobutyl-2,2-difluoroacetic acid is an organic compound with the molecular formula C6H8F2O2. It contains a cyclobutyl group attached to a difluoroacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a cyclobutyl precursor. One common method is the reaction of cyclobutyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoroacetic acid group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted cyclobutyl compounds .
Scientific Research Applications
2-Cyclobutyl-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Fluorosulfonyl)difluoroacetic acid: This compound has a similar difluoroacetic acid group but with a fluorosulfonyl substituent.
1,1-Difluoroacetic acid: Another compound with a difluoroacetic acid group, but without the cyclobutyl ring.
Uniqueness
2-Cyclobutyl-2,2-difluoroacetic acid is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-cyclobutyl-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8,5(9)10)4-2-1-3-4/h4H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBSNBKMNGVMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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